molecular formula C13H20O3S B1330099 Hexyl 4-methylbenzenesulfonate CAS No. 3839-35-8

Hexyl 4-methylbenzenesulfonate

Cat. No. B1330099
CAS RN: 3839-35-8
M. Wt: 256.36 g/mol
InChI Key: IVQOVYWBHRSGJI-UHFFFAOYSA-N
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Description

Hexyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H20O3S . It is used in scientific research .


Molecular Structure Analysis

The molecular structure of Hexyl 4-methylbenzenesulfonate consists of a hexyl chain attached to a 4-methylbenzenesulfonate group . The exact 3D conformer is not provided in the search results.


Physical And Chemical Properties Analysis

Hexyl 4-methylbenzenesulfonate has a molecular weight of 256.36 g/mol . It has a density of 1.1±0.1 g/cm³, a boiling point of 364.3±11.0 °C at 760 mmHg, and a flash point of 174.1±19.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Pharmaceuticals

Hexyl 4-methylbenzenesulfonate: is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of more complex compounds. Its sulfonate group can act as a leaving group in substitution reactions, making it valuable in the production of various drugs . For instance, it has been mentioned in the context of synthesizing positional isomers of lapatinib, a drug used in cancer therapy .

Organic Synthesis

In organic chemistry, Hexyl 4-methylbenzenesulfonate serves as a reagent for introducing hexyl groups into molecular structures . It’s particularly important for the synthesis of alkylidenecyclopropanes, which are precursors to a wide range of alicyclic systems used in higher-order carbocyclization and cycloisomerization reactions .

Material Science

This compound finds applications in material science, particularly in the development of corrosion inhibitors for metals. Studies have shown that sulfonate derivatives can be effective in preventing corrosion in metals like mild steel, especially in acidic environments .

Analytical Chemistry

Hexyl 4-methylbenzenesulfonate: may be used in analytical chemistry as a standard or reference compound when analyzing similar structures. Its well-defined properties can help in the calibration of analytical instruments and validation of analytical methods .

Biochemistry

In biochemistry, sulfonate esters like Hexyl 4-methylbenzenesulfonate are often used as protecting groups during the synthesis of more complex biological molecules. They can be strategically placed to prevent unwanted reactions at specific sites of a molecule during multi-step syntheses .

Environmental Science

Research in environmental science may leverage Hexyl 4-methylbenzenesulfonate in the study of soil and water contamination. Its behavior in the environment can provide insights into the fate and transport of similar organic contaminants .

Agriculture

In agriculture, there’s potential for Hexyl 4-methylbenzenesulfonate to be used in the formulation of pesticides or soil conditioners. Its chemical properties could be harnessed to improve the delivery and efficacy of agricultural chemicals .

Food Industry

While not directly used in food, compounds like Hexyl 4-methylbenzenesulfonate could be involved in the synthesis of food additives or processing aids. Its derivatives might be used to enhance the stability and shelf-life of certain food products .

Safety and Hazards

Hexyl 4-methylbenzenesulfonate is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and respiratory irritation . It is classified as a flammable liquid (Category 2), has acute toxicity upon inhalation (Category 4), and poses a specific target organ toxicity risk upon repeated exposure (Category 2), particularly to the hearing organs .

Mechanism of Action

Hexyl 4-methylbenzenesulfonate, also known as Hexyl p-Toluenesulfonate, is a chemical compound with the molecular formula C13H20O3S . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

It has been suggested that the compound may have potential therapeutic applications in the treatment of prostate cancer . The compound’s interaction with its targets and the resulting changes are still under investigation.

Result of Action

Preliminary studies suggest that the compound may have potential anti-cancer effects .

properties

IUPAC Name

hexyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQOVYWBHRSGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277625
Record name Hexyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3839-35-8
Record name 3839-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 ml of pyridine was added to 5.02 g (49.2 mM) of n-hexanol, followed by stirring below 0° C. To the mixture, 11.24 g (59.0 mM) of p-toluenesulfonyl chloride was added. The mixture was stirred for 6 hours below 0° C. After the reaction, the reaction mixture was poured into iced water and acidified with conc. HCl, followed by two times of extraction with dichloromethane, two times of washing with water, drying with sodium sulfate and distilling-off of the solvent to obtain 12.0 g (46.8 mM) of an objective product (yield: 95.0%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
11.24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying hexyl p-toluenesulfonate in organic chemistry research?

A: Hexyl p-toluenesulfonate serves as a valuable tool in understanding reaction mechanisms and carbocation chemistry. For instance, the research paper "Reactions of the classical 3-bicyclo[3.1.0]hexyl cation. Preparation and acetolysis of the endo and exo-2-bicyclo[3.1.0]hexyl p-toluenesulfonates" [] investigates the behavior of a specific type of carbocation (3-bicyclo[3.1.0]hexyl cation) generated from its precursor, 2-bicyclo[3.1.0]hexyl p-toluenesulfonate. By studying how this compound reacts under specific conditions (acetolysis), researchers gain insights into the stability and reactivity of this carbocation, contributing to our knowledge of organic reaction pathways.

Q2: Can you provide an example of a synthetic challenge addressed in the provided research and its relevance to hexyl p-toluenesulfonate?

A: The paper "The synthesis and solvolytic investigations of 2-hexanone-5-(p-N-methylpyridinium) ether and n-hexyl-p-carboxybenzenesulfonate" [] highlights the difficulties encountered while attempting to synthesize n-hexyl-p-carboxybenzenesulfonate, a compound structurally related to hexyl p-toluenesulfonate. The initial approach, involving direct esterification of p-carboxybenzenesulfonyl chloride with n-hexanol, proved unsuccessful. This emphasizes the importance of carefully considering the reactivity and steric hindrance of reactants when designing a synthetic route for molecules containing the hexyl p-toluenesulfonate backbone.

Q3: How does the study of n-hexyl-p-carboxybenzenesulfonate's stability contribute to understanding hexyl p-toluenesulfonate?

A: In the same study [], researchers successfully synthesized n-hexyl-p-carboxybenzenesulfonate through an alternative route: oxidation of n-hexyl-p-toluenesulfonate. They discovered that this compound exhibited a half-life of approximately 14 hours when reacted with 1 N aqueous NaOD at room temperature. This finding provides valuable information about the stability of the sulfonate ester group under basic conditions, which can be extrapolated to understand the reactivity and potential applications of hexyl p-toluenesulfonate and related compounds.

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